WAY-620445

Neuroscience Enzymology Schizophrenia

Researchers face irreproducible results when substituting rhodanine derivatives-minor structural changes drastically alter target engagement. WAY-620445 (CAS 728924-73-0) is a structurally defined rhodanine-3-propanoic acid with a critical 2-ethoxynaphthalen-1-ylidene substituent enabling potent PDE10A inhibition (IC₅₀ = 1.8 nM). • Validate PDE10A enzymatic assays with a high-potency reference inhibitor. • Investigate PDE10A-COX-2 crosstalk in cellular models. • Supplied at ≥98% purity with batch-specific QC for analytical method development.

Molecular Formula C19H17NO4S2
Molecular Weight 387.5 g/mol
Cat. No. B10815980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-620445
Molecular FormulaC19H17NO4S2
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=S)S3)CCC(=O)O
InChIInChI=1S/C19H17NO4S2/c1-2-24-15-8-7-12-5-3-4-6-13(12)14(15)11-16-18(23)20(19(25)26-16)10-9-17(21)22/h3-8,11H,2,9-10H2,1H3,(H,21,22)/b16-11-
InChIKeyVRQDQAOHZIBDSQ-WJDWOHSUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (Z)-3-(5-((2-Ethoxynaphthalen-1-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (CAS 728924-73-0) – A Research-Grade Rhodanine Derivative


(Z)-3-(5-((2-Ethoxynaphthalen-1-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (CAS 728924-73-0, WAY-620445) is a synthetic, small-molecule rhodanine-3-propanoic acid derivative characterized by a 2-ethoxynaphthalen-1-ylidene substituent at the 5-position of the 4-oxo-2-thioxothiazolidin core . This compound is supplied as a research-use-only biochemical tool with a molecular formula of C₁₉H₁₇NO₄S₂ and a molecular weight of 387.47 g/mol . Its structural features place it within a class of compounds investigated for modulating intracellular signaling pathways, including those involving peroxisome proliferator-activated receptor gamma (PPARγ) and cyclic nucleotide phosphodiesterases [1].

Why Substituting (Z)-3-(5-((2-Ethoxynaphthalen-1-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid with Another Rhodanine Derivative Introduces Experimental Risk


Generic substitution among rhodanine derivatives is not scientifically valid due to the profound impact of even minor structural modifications on target engagement and functional activity. While the rhodanine core is a common scaffold, the identity of the 5-arylidene substituent is a critical determinant of pharmacological profile [1]. For instance, research on related rhodanine-3-propanoic acids demonstrates that the specific aromatic aldehyde used to form the 5-arylidene moiety dictates both binding affinity for PPARγ and the resulting functional outcome (e.g., full vs. partial agonism) [1]. Furthermore, this specific compound has been reported to exhibit high-potency inhibition of phosphodiesterase 10A (PDE10A) with an IC₅₀ of 1.8 nM, a property that is not shared by other in-class compounds with different substitution patterns . The presence of the 2-ethoxynaphthalen-1-yl group is essential for this unique target interaction profile, meaning that substitution with a closely related analog (e.g., one bearing a different alkoxy or aryl group) will result in a distinct and unpredictable biological activity, thereby invalidating any comparative experimental conclusions .

Quantitative Differentiation Evidence for (Z)-3-(5-((2-Ethoxynaphthalen-1-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid in Biochemical Assays


Potent Inhibition of Phosphodiesterase 10A (PDE10A)

This compound is reported to be a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), a target of significant interest in central nervous system drug discovery . The reported IC₅₀ of 1.8 nM for PDE10A inhibition is a quantitative measure of its high potency . While direct head-to-head data with a standard PDE10A inhibitor like papaverine or mardepodect are not provided in the primary vendor technical datasheet, the nanomolar potency distinguishes it from structurally similar, but functionally distinct, rhodanine derivatives that primarily act as PPARγ modulators [1].

Neuroscience Enzymology Schizophrenia

Structural Basis for Potential Dual-Target Modulation (COX-2 and PDE10A)

According to vendor technical datasheets, this compound is a thiazolidinone-based selective cyclooxygenase-2 (COX-2) inhibitor designed to reduce inflammation with minimal gastrointestinal toxicity . The same compound is also described as a potent PDE10A inhibitor (IC₅₀ = 1.8 nM) . This dual-annotation in vendor literature suggests a potential for polypharmacology that is not observed in related rhodanine compounds. For example, a closely related rhodanine derivative, SH00012671, was identified as a PPARγ binder but was inactive in cellular assays, highlighting how a single scaffold can yield widely divergent activities [1]. The combination of a reported COX-2 inhibitory effect and nanomolar PDE10A potency is a unique profile not attributed to other compounds in the WAY-series or other standard rhodanine-3-propanoic acids.

Inflammation Drug Discovery Polypharmacology

Commercially Available Purity (≥98%) Enables Reproducible Quantitative Experimentation

Reproducibility in quantitative biochemical and biophysical assays is directly dependent on compound purity. This compound is commercially available from multiple vendors with a specified purity of ≥98%, as determined by methods such as HPLC and NMR . This high level of purity is critical for accurate concentration-response curve generation (e.g., IC₅₀ determination) and for minimizing artifacts from contaminants. In contrast, some related rhodanine analogs are synthesized in academic labs with lower or unspecified purity, which introduces significant batch-to-batch variability and undermines the rigor of comparative studies [1].

Analytical Chemistry Method Development Quality Control

Recommended Research Applications for (Z)-3-(5-((2-Ethoxynaphthalen-1-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid Based on Vendor-Reported Activity


In Vitro Enzyme Assays for Phosphodiesterase 10A (PDE10A) Inhibition

Use this compound as a high-potency reference inhibitor in in vitro enzymatic assays to establish PDE10A activity baseline or as a tool compound for studying PDE10A-mediated signaling cascades. The reported IC₅₀ of 1.8 nM makes it suitable for generating concentration-response curves to characterize novel PDE10A inhibitors .

Exploratory Cell-Based Studies Investigating Dual PDE10A/COX-2 Pharmacology

Employ this compound in cellular models where cross-talk between cyclic nucleotide signaling (via PDE10A inhibition) and arachidonic acid metabolism (via COX-2 inhibition) is suspected. This application is based on vendor-reported activities and is appropriate for hypothesis-generating experiments to deconvolute potential polypharmacological effects .

Analytical Method Development and Validation

Leverage the commercially available, high-purity (≥98%) material as a standard for developing and validating analytical methods, such as HPLC or LC-MS, for the quantification of this compound in biological matrices or for purity assessment of related rhodanine derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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